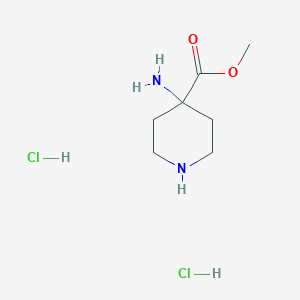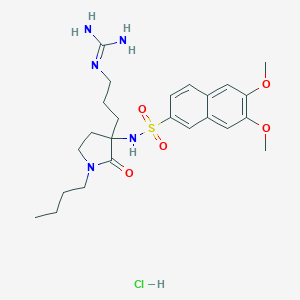![molecular formula C10H12N2O3 B070115 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 186320-23-0](/img/structure/B70115.png)
4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid and its derivatives involves catalytic acylation and ring-opening reactions. A notable method includes the reaction of succinic anhydride with specific amines facilitated by 4-dimethylaminopyridine to yield fluorescent probes, highlighting the compound's versatility in synthesis approaches (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal intricate details about vibrational wavenumbers, molecular electrostatic potential maps, and the geometrical parameters, providing insights into the compound's electronic and optical properties (Raju et al., 2015).
Chemical Reactions and Properties
4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid participates in various chemical reactions, including aza-Michael additions, illustrating its reactivity towards nucleophiles. This reactivity is significant in synthesizing complex molecules and intermediates, which can be integral to pharmaceutical and material science applications (Berkeš et al., 2007).
Physical Properties Analysis
The physical properties of 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid derivatives, such as thermal stability and absorption characteristics, have been studied through thermal analysis and UV-Vis spectrophotometry. These studies help in understanding the stability and suitability of these compounds for various applications, including their behavior under different environmental conditions (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinities of derivatives of 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid, are explored through spectroscopic and computational methods. These studies provide valuable information on the compound's potential interactions with biological molecules, offering insights into its functional applications beyond its basic chemical characteristics (Vanasundari et al., 2018).
科学的研究の応用
Chemical and Physicochemical Studies
A comprehensive review by Schreier et al. (2012) on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights its utility in peptide studies, including the analysis of peptide backbone dynamics and secondary structure using EPR spectroscopy and other physical techniques. This research demonstrates the importance of structurally unique amino acids in elucidating biochemical pathways and structural dynamics of peptides, which may extend to the study of compounds like 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid in understanding peptide interactions and conformations Schreier et al., 2012.
Biological Applications
Research on chlorogenic acid (CGA) by Naveed et al. (2018) exemplifies the biological significance of amino acid derivatives in pharmacology, showcasing CGA's antioxidative, anti-inflammatory, and neuroprotective roles. This study emphasizes the potential of amino acid derivatives, including those similar to 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid, in developing therapeutics for various health conditions Naveed et al., 2018.
Pharmacological Implications
The utilization of 4-aminopyridine in treating demyelinating disorders, as reviewed by Hayes (2006), illustrates the pharmacological relevance of specific amino acid derivatives in addressing neurological conditions. Although not directly related to 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid, the study underscores the potential of amino acid-based compounds in enhancing neural conduction and providing symptomatic relief in multiple sclerosis and spinal cord injuries Hayes, 2006.
Environmental and Agricultural Applications
The sorption of phenoxy herbicides to soil and organic matter, as detailed by Werner et al. (2012), highlights the environmental significance of chemical compounds related to amino acids and their derivatives. Such studies point to the complex interactions between chemicals and environmental matrices, informing on the fate and transport of similar compounds, including potentially 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid, in agricultural settings Werner et al., 2012.
Safety And Hazards
The safety and hazards associated with “4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” are not known. However, similar compounds have been associated with various hazards, including toxicity if swallowed, skin irritation, and eye damage9.
将来の方向性
The future directions for research on “4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” are not clear due to the limited information available. However, similar compounds have been studied for their potential applications in various fields, including medicinal chemistry6.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. Further research and analysis would be needed to provide a more comprehensive understanding of “4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid”.
特性
IUPAC Name |
4-[(4-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-11-8(6-7)12-9(13)2-3-10(14)15/h4-6H,2-3H2,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWEIGFMCBMAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351862 |
Source


|
| Record name | 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid | |
CAS RN |
186320-23-0 |
Source


|
| Record name | 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)







![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)




